Cas no 2287321-71-3 ({[3-(2-Fluoro-4-methylphenyl)bicyclo[1.1.1]pentan-1-yl]methyl}(methyl)amine)
![{[3-(2-Fluoro-4-methylphenyl)bicyclo[1.1.1]pentan-1-yl]methyl}(methyl)amine structure](https://nl.kuujia.com/scimg/cas/2287321-71-3x500.png)
2287321-71-3 structure
Productnaam:{[3-(2-Fluoro-4-methylphenyl)bicyclo[1.1.1]pentan-1-yl]methyl}(methyl)amine
{[3-(2-Fluoro-4-methylphenyl)bicyclo[1.1.1]pentan-1-yl]methyl}(methyl)amine Chemische en fysische eigenschappen
Naam en identificatie
-
- {[3-(2-fluoro-4-methylphenyl)bicyclo[1.1.1]pentan-1-yl]methyl}(methyl)amine
- 1-[3-(2-Fluoro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine
- 2287321-71-3
- EN300-6760534
- {[3-(2-Fluoro-4-methylphenyl)bicyclo[1.1.1]pentan-1-yl]methyl}(methyl)amine
-
- Inchi: 1S/C14H18FN/c1-10-3-4-11(12(15)5-10)14-6-13(7-14,8-14)9-16-2/h3-5,16H,6-9H2,1-2H3
- InChI-sleutel: XCDCFIRJYIXBMW-UHFFFAOYSA-N
- LACHT: FC1C=C(C)C=CC=1C12CC(CNC)(C1)C2
Berekende eigenschappen
- Exacte massa: 219.142327740g/mol
- Monoisotopische massa: 219.142327740g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 16
- Aantal draaibare bindingen: 3
- Complexiteit: 269
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 12Ų
- XLogP3: 2.8
{[3-(2-Fluoro-4-methylphenyl)bicyclo[1.1.1]pentan-1-yl]methyl}(methyl)amine Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6760534-1.0g |
{[3-(2-fluoro-4-methylphenyl)bicyclo[1.1.1]pentan-1-yl]methyl}(methyl)amine |
2287321-71-3 | 95.0% | 1.0g |
$2475.0 | 2025-03-13 | |
Enamine | EN300-6760534-5.0g |
{[3-(2-fluoro-4-methylphenyl)bicyclo[1.1.1]pentan-1-yl]methyl}(methyl)amine |
2287321-71-3 | 95.0% | 5.0g |
$7178.0 | 2025-03-13 | |
Enamine | EN300-6760534-0.1g |
{[3-(2-fluoro-4-methylphenyl)bicyclo[1.1.1]pentan-1-yl]methyl}(methyl)amine |
2287321-71-3 | 95.0% | 0.1g |
$2178.0 | 2025-03-13 | |
Enamine | EN300-6760534-0.05g |
{[3-(2-fluoro-4-methylphenyl)bicyclo[1.1.1]pentan-1-yl]methyl}(methyl)amine |
2287321-71-3 | 95.0% | 0.05g |
$2079.0 | 2025-03-13 | |
Enamine | EN300-6760534-0.5g |
{[3-(2-fluoro-4-methylphenyl)bicyclo[1.1.1]pentan-1-yl]methyl}(methyl)amine |
2287321-71-3 | 95.0% | 0.5g |
$2376.0 | 2025-03-13 | |
Enamine | EN300-6760534-10.0g |
{[3-(2-fluoro-4-methylphenyl)bicyclo[1.1.1]pentan-1-yl]methyl}(methyl)amine |
2287321-71-3 | 95.0% | 10.0g |
$10643.0 | 2025-03-13 | |
Enamine | EN300-6760534-2.5g |
{[3-(2-fluoro-4-methylphenyl)bicyclo[1.1.1]pentan-1-yl]methyl}(methyl)amine |
2287321-71-3 | 95.0% | 2.5g |
$4851.0 | 2025-03-13 | |
Enamine | EN300-6760534-0.25g |
{[3-(2-fluoro-4-methylphenyl)bicyclo[1.1.1]pentan-1-yl]methyl}(methyl)amine |
2287321-71-3 | 95.0% | 0.25g |
$2277.0 | 2025-03-13 |
{[3-(2-Fluoro-4-methylphenyl)bicyclo[1.1.1]pentan-1-yl]methyl}(methyl)amine Gerelateerde literatuur
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Esther Quintanilla,Fabio di Lena,Peter Chen Chem. Commun., 2006, 4309-4311
-
Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
-
M. Loewert,T. Carambia,M. Stehle,P. Pfeifer React. Chem. Eng., 2020,5, 1071-1082
-
Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074
-
5. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
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